![molecular formula C12H14FN3O B3273506 5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 58859-77-1](/img/structure/B3273506.png)
5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one
Overview
Description
5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. It has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and induce apoptosis in cancer cells. It has also been found to have a low toxicity profile, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one is its low toxicity profile, which makes it a safe compound to work with in lab experiments. It is also readily available and can be synthesized in high yield and purity. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
Future Directions
There are several future directions for research on 5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one. One direction is to further investigate its anti-cancer activity and explore its potential use in cancer therapy. Another direction is to study its anti-inflammatory properties and explore its potential use in treating inflammatory diseases. Additionally, there is a need to further understand its mechanism of action and optimize its use in various applications.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in various fields of research. Its low toxicity profile, ease of synthesis, and significant biochemical and physiological effects make it a promising candidate for further investigation. Further research is needed to fully understand its mechanism of action and optimize its use in various applications.
Scientific Research Applications
5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one has been extensively studied for its potential applications in various fields of research. It has been found to exhibit significant anti-cancer activity, and studies have shown that it can inhibit the growth of various cancer cell lines. It has also been studied for its potential use as an anti-inflammatory agent, and studies have shown that it can reduce inflammation in animal models.
properties
IUPAC Name |
6-fluoro-3-piperidin-4-yl-1H-benzimidazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O/c13-8-1-2-11-10(7-8)15-12(17)16(11)9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPKJUZDMPPKPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C3=C(C=C(C=C3)F)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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